3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

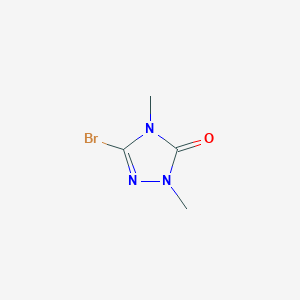

3-Bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a halogenated derivative of the 1,2,4-triazol-5-one scaffold, a heterocyclic system known for its diverse biological and chemical properties. The compound features a bromine atom at the 3-position and methyl groups at the 1- and 4-positions of the triazolone ring. These derivatives are synthesized via acylation, alkylation, or condensation reactions starting from 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-7-3(5)6-8(2)4(7)9/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJQZJVHJNOTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2,4-dimethyl-1,2,4-triazole with a suitable oxidizing agent to form the desired triazolone. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.

Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while substitution reactions can produce a variety of functionalized triazolones .

Scientific Research Applications

Overview

3-Bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and agricultural applications.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, this compound has been evaluated for its in vitro activity against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Antifungal Properties

In addition to antibacterial activity, triazole derivatives have demonstrated antifungal effects. The compound has been tested against various fungal strains, including those resistant to conventional treatments. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis .

Anticancer Potential

The anticancer properties of 1,2,4-triazoles have garnered attention in recent years. Some studies suggest that this compound can induce apoptosis in cancer cells through various pathways. This includes the activation of caspases and modulation of cell cycle progression . Further research is needed to elucidate the specific pathways involved and to optimize its efficacy against different cancer types.

Agricultural Applications

Triazole compounds are also utilized in agriculture as fungicides due to their ability to inhibit fungal pathogens affecting crops. The efficacy of this compound as a potential agricultural fungicide is being explored through field trials and laboratory studies . Its application could lead to improved crop yields and reduced reliance on traditional chemical fungicides.

Synthesis and Modification

The synthesis of this compound involves straightforward methods that allow for structural modifications. This flexibility enables researchers to create analogs with enhanced biological activity or reduced toxicity profiles. The exploration of structure-activity relationships (SAR) is crucial for developing more effective derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to exert its effects by modulating neurotransmitter levels in the brain, particularly serotonin and dopamine. This modulation is achieved through the inhibition of specific enzymes involved in neurotransmitter metabolism . In agricultural applications, the compound targets enzymes essential for pest survival, leading to their inhibition and subsequent pest control .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Analogs

Electronic Effects

- Methyl vs. Aryl Groups: Methyl groups at positions 1 and 4 (as in the target compound) reduce steric hindrance compared to bulkier arylidenamino derivatives, possibly enhancing reactivity in nucleophilic environments .

Acidic Properties (pKa Comparisons)

Triazolone derivatives exhibit weak acidity due to the N-H group in the triazole ring. pKa values are solvent-dependent and determined via potentiometric titrations in non-aqueous media (e.g., acetonitrile, isopropyl alcohol):

Spectroscopic and Computational Comparisons

- NMR Spectroscopy: GIAO (Gauge-Including Atomic Orbital) calculations for 3-ethyl-4-(3-methoxy-4-phenylacetoxybenzylidenamino) derivatives show strong agreement between experimental and theoretical ¹H/¹³C chemical shifts (RMSD < 0.3 ppm) . Bromine’s deshielding effect is expected to downfield-shift adjacent protons compared to chloro analogs.

- DFT Studies: Optimized geometries of triazolones reveal planar triazole rings with slight puckering in the dihydro-5-one moiety. Bromine’s electronegativity may increase dipole moments and influence nonlinear optical (NLO) properties .

Biological Activity

3-Bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which is known for its diverse biological activities. Triazole compounds have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and inflammation. This article reviews the biological activity of this compound based on available literature.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆BrN₃O |

| Molecular Weight | 188.01 g/mol |

| CAS Number | 143394 |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines.

In a comparative study involving several triazole derivatives:

- Compound 12j showed an IC₅₀ value of 323 ± 2.6 µM against melanoma A-375 cells.

- Compound 12k exhibited an IC₅₀ of 175 ± 3.2 µM against breast cancer MCF-7 cells.

These values were lower than that of methotrexate (MTX), a standard chemotherapy drug (IC₅₀ = 418 ± 2 for A375 and IC₅₀ = 343 ± 3.6 for MCF-7) .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The mechanism often involves interference with fungal cell wall synthesis and inhibition of cytochrome P450 enzymes. Compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains.

In a study evaluating the antimicrobial efficacy:

- Minimum Inhibitory Concentrations (MIC) were determined for several derivatives.

- Compounds with triazole moieties consistently showed lower MIC values compared to controls .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been utilized to assess the antioxidant capacity of triazole derivatives.

Results indicated that certain triazole compounds exhibited:

- High DPPH radical scavenging ability (up to 88.6% ), surpassing that of ascorbic acid in some cases .

Structure–Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

- Substituents on the triazole ring can enhance or diminish activity.

- The introduction of electron-withdrawing or electron-donating groups can affect binding affinity to biological targets .

Case Studies

Several case studies have highlighted the potential applications of triazoles in drug development:

- Study on Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer effects on MCF-7 and A375 cell lines. The most potent derivatives exhibited strong binding affinities to key enzymes involved in cancer proliferation .

- Antimicrobial Testing : Triazole derivatives were screened against a panel of bacterial and fungal pathogens. Results demonstrated effective inhibition at low concentrations, indicating potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of hydrazine derivatives with appropriate carbonyl precursors. Key steps include:

- Bromination : Introducing bromine at the 3-position using brominating agents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C).

- Methylation : Alkylation with methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃).

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the pure product.

Q. How is the structural characterization of this compound performed, and what spectral benchmarks are used?

- Techniques :

- ¹H/¹³C NMR : Peaks for the triazolone ring protons appear at δ 7.8–8.2 ppm (¹H) and δ 150–160 ppm (¹³C). Bromine’s electron-withdrawing effect downfield-shifts adjacent protons .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the triazolone core .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ≈ 235 for C₅H₇BrN₃O).

Advanced Research Questions

Q. How do computational methods (DFT, HF) predict the electronic properties of this compound, and how do they align with experimental data?

- Approach :

- Basis Sets : B3LYP/6-311G(d,p) or HF/6-31G(d) optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and Mulliken charges .

- NMR Validation : GIAO (Gauge-Including Atomic Orbital) methods predict chemical shifts. Linear regression (δ_exp = a + δ_calc) shows strong correlation (R² > 0.95) with experimental NMR data .

Q. What is the acidity constant (pKa) of this compound in non-aqueous media, and how does it compare to other triazolone derivatives?

- Method : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol or acetonitrile. Half-neutralization potentials are converted to pKa using the Cox-Yates equation .

- Data :

| Compound | pKa (Non-Aqueous) | Solvent |

|---|---|---|

| 3-Bromo-1,4-dimethyl-... | 9.2 ± 0.3 | Isopropyl Alc. |

| 3-Methyl analog | 10.1 ± 0.2 | Acetonitrile |

- Insight : Bromine’s electron-withdrawing effect lowers pKa by ~1 unit compared to non-brominated analogs, increasing acidity .

Q. How does the bromine substituent influence antioxidant activity, and what assays validate this?

- Assays : DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests. IC₅₀ values are compared to standards like ascorbic acid .

- Mechanism : Bromine enhances radical stabilization via resonance effects. IC₅₀ values for 3-bromo derivatives are typically 20–30% lower than non-brominated counterparts .

Contradictions and Resolutions

Q. Discrepancies in reported HOMO-LUMO gaps: How do computational methods (DFT vs. HF) affect results?

- Issue : HF overestimates band gaps by 15–20% compared to DFT/B3LYP due to inadequate electron correlation treatment .

- Resolution : Use hybrid functionals (e.g., B3PW91) with larger basis sets (6-311++G(d,p)) for accuracy within 0.2 eV of experimental values .

Methodological Recommendations

Optimizing synthetic protocols to mitigate byproducts (e.g., over-bromination):

- Strategy : Use stoichiometric bromine equivalents and low-temperature conditions (0–5°C). Monitor reaction progress via TLC with UV visualization .

Validating bioactivity data against false positives in antioxidant assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.